7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a morpholine ring, a tetrahydropyrimidotriazine core, and various methyl and phenyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidotriazine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution reaction where a morpholine derivative is introduced to the core structure.
Addition of Methyl and Phenyl Groups: The final step involves the alkylation and arylation reactions to introduce the methyl and phenyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-dimethyl-1-(4-methylphenyl)-3-[3-(piperidin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a piperidine ring instead of a morpholine ring.
7,8-dimethyl-1-(4-methylphenyl)-3-[3-(pyrrolidin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a pyrrolidine ring.
Uniqueness
The uniqueness of 7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of substituents and the presence of the morpholine ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H31N5O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7,8-dimethyl-1-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H31N5O2/c1-17-5-7-20(8-6-17)26-15-25(10-4-9-24-11-13-29-14-12-24)16-27-21(28)18(2)19(3)23-22(26)27/h5-8H,4,9-16H2,1-3H3 |
InChI Key |
AZZYJMTVHXZTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.